REACTION_CXSMILES
|
[O-:1]Cl=O.[Na+].[CH2:5]([O:12][C:13]1[C:14](=[O:33])[CH:15]=[C:16]([CH:31]=[O:32])[N:17]([C:19]2[CH:20]=[C:21]([C:25]3[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=3)[CH:22]=[CH:23][CH:24]=2)[CH:18]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>CC(C)=O.O>[CH2:5]([O:12][C:13]1[C:14](=[O:33])[CH:15]=[C:16]([C:31]([OH:1])=[O:32])[N:17]([C:19]2[CH:20]=[C:21]([C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=3)[CH:22]=[CH:23][CH:24]=2)[CH:18]=1)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|
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Name
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|
Quantity
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28.3 g
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Type
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reactant
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Smiles
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[O-]Cl=O.[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The resulting mixture was stirred at room temperature for 3 h
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solvent was removed
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Type
|
CUSTOM
|
Details
|
to give a residue which
|
Type
|
WASH
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Details
|
was washed with water and MeOH
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Type
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CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)OC=1C(C=C(N(C1)C=1C=C(C=CC1)C1=CC=CC=C1)C(=O)O)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |